L-Valyl-L-seryl-L-alanyl-L-threonine
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Overview
Description
L-Valyl-L-seryl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids valine, serine, alanine, and threonine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Valyl-L-seryl-L-alanyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which L-Valyl-L-seryl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-Valyl-L-alanyl-L-seryl-L-threonine
Uniqueness
L-Valyl-L-seryl-L-alanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets.
Properties
CAS No. |
798540-90-6 |
---|---|
Molecular Formula |
C15H28N4O7 |
Molecular Weight |
376.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-6(2)10(16)14(24)18-9(5-20)13(23)17-7(3)12(22)19-11(8(4)21)15(25)26/h6-11,20-21H,5,16H2,1-4H3,(H,17,23)(H,18,24)(H,19,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1 |
InChI Key |
NHLJQQSPQDLQQA-SSRBZLIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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